molecular formula C8H7ClN4 B1148713 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140911-01-9

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1148713
CAS No.: 140911-01-9
M. Wt: 194.622
InChI Key: NZCRFSFETSJITG-UHFFFAOYSA-N
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Description

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a chlorine atom at the 8th position and a cyclopropyl group at the 3rd position. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Safety and Hazards

The safety data sheet (SDS) for 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine suggests avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The development of the piperazine-fused triazoles, including [1,2,4]triazolo[4,3-a]pyrazine derivatives, presents challenges and opportunities. These compounds can be synthesized from commercially available non-expensive reagents, and they have potential for further synthetic application for medicinally oriented synthesis .

Biochemical Analysis

Biochemical Properties

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with c-Met kinase, an enzyme involved in cell signaling pathways that regulate cell growth and differentiation . The inhibition of c-Met kinase by this compound can result in the modulation of downstream signaling pathways, thereby affecting cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has demonstrated significant anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa cells . The anti-tumor effects are attributed to its ability to inhibit cell proliferation and induce apoptosis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active site of c-Met kinase, thereby inhibiting its activity . The inhibition of c-Met kinase disrupts the downstream signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound are further processed and excreted through the kidneys. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with efflux transporters, which facilitate its movement across cellular membranes . Additionally, binding proteins in the blood can influence the distribution and accumulation of this compound in various tissues. The localization of this compound within specific tissues can impact its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it exerts its effects on cellular processes . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, influencing its interactions with biomolecules and its overall activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyclopropyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine to yield the hydrazide. The hydrazide undergoes cyclization with triethyl orthoformate and phosphorus oxychloride to form the triazolopyrazine core. The final step involves chlorination using a suitable chlorinating agent such as phosphorus pentachloride or thionyl chloride to introduce the chlorine atom at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties and reactivity.

    Cyclization Reactions: The triazolopyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or triethylamine in solvents like dimethylformamide or tetrahydrofuran are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar structure with a trifluoromethyl group instead of a cyclopropyl group.

    8-Chloro-1,2,4-triazolo[4,3-a]quinoxaline: Similar core structure with a quinoxaline ring instead of a pyrazine ring.

    5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: A reduced form of the triazolopyrazine core.

Uniqueness

8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of both a chlorine atom and a cyclopropyl group, which confer distinct electronic and steric properties

Properties

IUPAC Name

8-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-8-12-11-7(5-1-2-5)13(8)4-3-10-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCRFSFETSJITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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